molecular formula C33H40N8O6 B1680384 N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide CAS No. 54799-93-8

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide

Cat. No.: B1680384
CAS No.: 54799-93-8
M. Wt: 644.7 g/mol
InChI Key: PIPRQKVYNAHWRU-KCHLEUMXSA-N
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Description

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is known for its role as a chromogenic substrate for proteolytic enzymes such as trypsin and thrombin. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be detected colorimetrically .

Mechanism of Action

Target of Action

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide, also known as Bz-Phe-Val-Arg-pNA, is primarily a substrate for proteolytic enzymes such as thrombin, trypsin, and reptilase . These enzymes play crucial roles in various biological processes, including digestion (trypsin), blood clotting (thrombin), and venom toxicity (reptilase).

Mode of Action

Bz-Phe-Val-Arg-pNA interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound at the bond between the arginine and the p-nitroaniline moieties . This cleavage releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide involves multiple steps, starting with the protection of amino groups and the formation of peptide bonds. The general synthetic route includes:

    Protection of Amino Groups: The amino groups of the amino acids are protected using carbobenzyloxy (Cbz) groups.

    Peptide Bond Formation: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Deprotection: The Cbz groups are removed using hydrogenation or acidic conditions.

    Benzoylation: The N-terminal amino group is benzoylated using benzoyl chloride.

    Final Coupling: The p-nitroaniline group is introduced in the final step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between arginine and p-nitroaniline releases p-nitroaniline, which is detectable by its yellow color .

Common Reagents and Conditions

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which can be quantified using spectrophotometry .

Scientific Research Applications

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is widely used in scientific research for:

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate for trypsin and other proteases.

    N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used for chymotrypsin-like enzyme assays.

    N-Benzoyl-Pro-Phe-Arg-p-nitroanilide hydrochloride: A substrate for thrombin and other proteases.

Uniqueness

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like thrombin and trypsin. Its ability to release a chromogenic product upon cleavage allows for easy and accurate measurement of enzyme activity .

Properties

CAS No.

54799-93-8

Molecular Formula

C33H40N8O6

Molecular Weight

644.7 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1

InChI Key

PIPRQKVYNAHWRU-KCHLEUMXSA-N

SMILES

CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enzoyl-Phe-Val-Arg-p-nitroanilide
Bz-Phe-Val-Arg-paranitroanilide
BzPheValArgNaN
L-argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)-
N-alpha-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide
N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide
S 2160
S-2160

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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